molecular formula C13H14BrNO2S B2478199 tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate CAS No. 1909336-89-5

tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate

Cat. No.: B2478199
CAS No.: 1909336-89-5
M. Wt: 328.22
InChI Key: SODWYTOTCPXUTA-UHFFFAOYSA-N
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Description

“tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate” is a chemical compound with the molecular formula C13H14BrNO2S . It has a molecular weight of 328.22 . This compound is used in various scientific research.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14BrNO2S/c1-13(2,3)17-12(16)15-11-7-8-6-9(14)4-5-10(8)18-11/h4-7H,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 1.504±0.06 g/cm3 and a predicted boiling point of 380.5±22.0 °C .

Scientific Research Applications

1. Organic Synthesis and Diels‐Alder Reactions

tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate has applications in organic synthesis, particularly in Diels‐Alder reactions. These reactions are crucial in the construction of six-membered rings, a common structure in many organic compounds. The compound serves as an intermediate in the synthesis of complex organic molecules (Padwa, Brodney, & Lynch, 2003).

2. Catalytic Enantioselective Reactions

In enantioselective synthesis, this compound is used as a precursor or an intermediate. For example, it is involved in the Rhodium‐catalyzed enantioselective addition of arylboronic acids, which is a critical step in the synthesis of chiral compounds (Storgaard & Ellman, 2009).

3. Metalation and Alkylation Studies

This compound is studied for its metalation properties, particularly in reactions involving nitrogen and silicon. Such studies are essential for understanding and developing new methods in organosilicon chemistry, which has applications in materials science and pharmaceuticals (Sieburth, Somers, & O'hare, 1996).

4. Hydrogen and Halogen Bond Studies

This compound is also important in studying hydrogen and halogen bonding in molecular crystals. Understanding these interactions is crucial for designing new materials with specific physical and chemical properties (Baillargeon et al., 2017).

5. Structural Characterization and Crystallography

It is used in structural characterization and crystallography studies. For example, analyzing its crystal structure and hydrogen bonding patterns helps in understanding the properties of carbamate derivatives, which is significant in the development of new pharmaceuticals and materials (Das et al., 2016).

6. Synthesis of Organogel Materials

Research on this compound extends to the field of material science, particularly in the synthesis of organogel materials. These materials have potential applications in sensors and other advanced materials due to their unique structural and light-emitting properties (Sun et al., 2015).

Properties

IUPAC Name

tert-butyl N-(6-bromo-1-benzothiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2S/c1-13(2,3)17-12(16)15-11-6-8-4-5-9(14)7-10(8)18-11/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODWYTOTCPXUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(S1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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